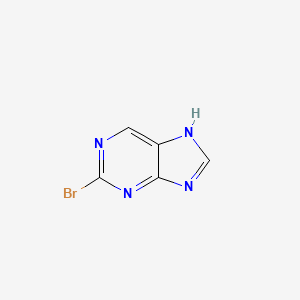
叔丁基-2,5-二氢-1H-吡咯-1-羧酸酯
描述
科学研究应用
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that this compound is used as a precursor in the synthesis of various complex molecules, including natural products and medicinally active compounds .
Mode of Action
N-Boc-3-Pyrroline is primarily used as a building block in organic synthesis. It participates in various chemical reactions to form more complex structures. For instance, it has been used effectively in Heck arylations for the preparation of various 4-aryl endocyclic enecarbamates . The compound’s interaction with its targets typically involves the formation or breaking of chemical bonds, leading to structural changes in the target molecules.
Biochemical Pathways
It has been used in the preparation of regioisomeric 3-hydroxyisoxazolinyl prolines, which are known to be medicinally active . This suggests that the compound may indirectly influence biochemical pathways through its role in the synthesis of bioactive molecules.
Result of Action
For example, it has been used in the synthesis of β-aryl-GABA analogues , which are known to interact with GABA receptors in the nervous system.
Action Environment
The action, efficacy, and stability of N-Boc-3-Pyrroline can be influenced by various environmental factors. For instance, its reactivity in chemical reactions can be affected by factors such as temperature, solvent, and the presence of catalysts. In a biological context, factors such as pH and the presence of other biomolecules could potentially influence its action .
生化分析
Biochemical Properties
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions. It is involved in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate and is used in the synthesis of β-aryl-GABA analogues by Heck arylation with arenediazonium salts . The compound interacts with various enzymes and proteins, facilitating the formation of complex molecules. These interactions are crucial for the compound’s role in organic synthesis and biochemical research.
Molecular Mechanism
The molecular mechanism of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its role in biochemical reactions. These interactions facilitate the formation of complex molecules and influence various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can affect its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects on biochemical reactions, while higher dosages may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in medical research .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine . The synthesis involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the pyrrole ring . The reaction conditions typically involve the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of amine protection and cyclization, with optimization for yield and purity .
化学反应分析
Types of Reactions: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-2-carboxylate
Comparison:
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis .
- Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
tert-butyl 2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDZDMYLQHGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408785 | |
| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-70-1 | |
| Record name | N-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of N-Boc-3-Pyrroline in organic synthesis?
A1: N-Boc-3-Pyrroline serves as a versatile precursor for various five-membered nitrogen-containing heterocycles. For instance, it can undergo Heck arylation with diazonium salts, leading to the efficient synthesis of 4-aryl endocyclic enecarbamates and N-Boc-2,4-diaryl 3-pyrrolines. [] This highlights its utility in building diverse molecular scaffolds with potential pharmaceutical applications.
Q2: What are the limitations of current synthetic approaches to N-Boc-3-Pyrroline, and what are potential future directions?
A4: As mentioned, the Delépine reaction, while utilizing a greener solvent, suffers from inherent drawbacks like poor atom economy and the generation of potentially hazardous byproducts like formaldehyde and bis(chloromethyl)ether. [] Future research could focus on developing more sustainable and efficient synthetic routes, potentially exploring alternative catalysts or reaction conditions to minimize waste and enhance atom economy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)




![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)



![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)

